molecular formula C14H10Cl4N4O2 B14635138 N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide CAS No. 55426-30-7

N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide

Cat. No.: B14635138
CAS No.: 55426-30-7
M. Wt: 408.1 g/mol
InChI Key: WBQMHJNBWDEYKY-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of two 4-amino-2,6-dichlorophenyl groups attached to an ethanediamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide typically involves the reaction of 4-amino-2,6-dichloroaniline with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of N1,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted ethanediamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N1,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide exerts its effects involves the interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide is unique due to the presence of both amino and dichloro substituents on the phenyl rings. This combination enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds. Its ability to undergo multiple types of reactions and its diverse applications in various fields make it a valuable compound in scientific research .

Properties

CAS No.

55426-30-7

Molecular Formula

C14H10Cl4N4O2

Molecular Weight

408.1 g/mol

IUPAC Name

N,N'-bis(4-amino-2,6-dichlorophenyl)oxamide

InChI

InChI=1S/C14H10Cl4N4O2/c15-7-1-5(19)2-8(16)11(7)21-13(23)14(24)22-12-9(17)3-6(20)4-10(12)18/h1-4H,19-20H2,(H,21,23)(H,22,24)

InChI Key

WBQMHJNBWDEYKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)NC(=O)C(=O)NC2=C(C=C(C=C2Cl)N)Cl)Cl)N

Origin of Product

United States

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